![molecular formula C18H16ClNO3 B2552292 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 380572-08-7](/img/structure/B2552292.png)

[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

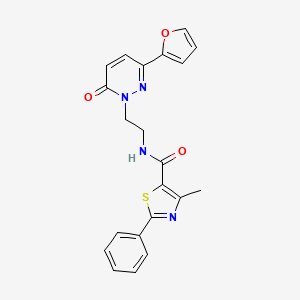

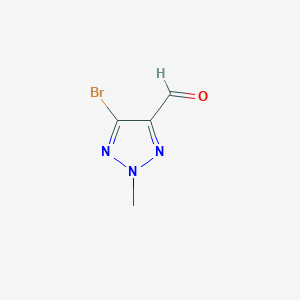

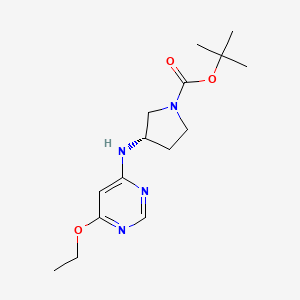

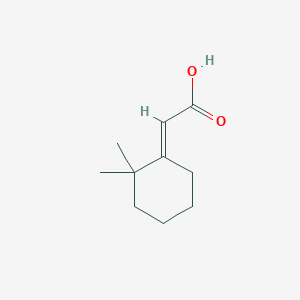

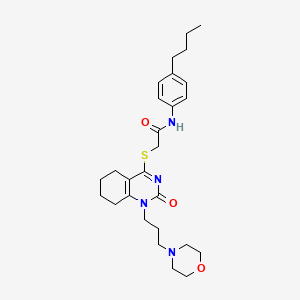

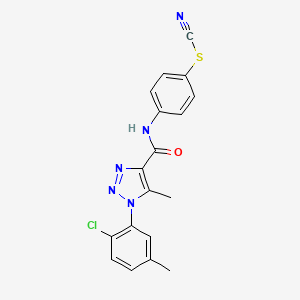

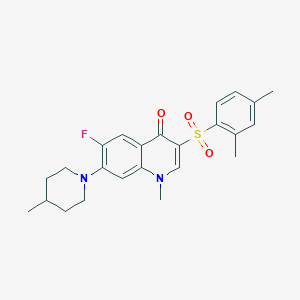

[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C18H16ClNO3 and its molecular weight is 329.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Specificities and Product Structures

E. N. Koz’minykh, V. Goncharov, and V. O. Koz’minykh (2007) described the reaction specifics of certain furan-3(2H)-ones with carboxylic acid hydrazides, leading to 3-substituted 2-acyl-6-aryl-3-hydroxy-2,3-dihydropyridazin-4(1H)-ones. This study highlights the chemical behavior and structural outcomes of reactions involving compounds with similar functional groups, providing a foundation for understanding the reactivity of complex molecules, including the specified acetate compound (Russian Journal of Organic Chemistry, 2007).

Quantum Chemical Calculations and Corrosion Inhibition

A. Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of certain quinoxalines as corrosion inhibitors, utilizing quantum chemical calculations based on the DFT method. This research indicates the potential of complex organic molecules in applications such as corrosion inhibition, where their molecular structure significantly influences their efficiency. Such studies can guide the development of new materials with optimized properties for specific industrial applications (Journal of Saudi Chemical Society, 2014).

Advanced Oxidation Processes for Wastewater Treatment

Yunfu. Sun and J. Pignatello (1993) identified organic intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV, part of advanced oxidation processes for wastewater treatment. Their work demonstrates the pathways and products of chemical degradation processes under specific conditions, contributing to environmental science and technology's understanding of removing contaminants from wastewater (Journal of Agricultural and Food Chemistry, 1993).

Photoluminescent Materials

Wei Chen et al. (2003) discussed the synthesis and characterization of a photoluminescent metal-organic polymer, showcasing the application of complex organic and organometallic compounds in creating materials with unique optical properties. Such research has implications for developing new materials for electronic, photonic, and sensor applications (Inorganic Chemistry, 2003).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions for “[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate” could involve further exploration of its biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit receptor-interacting protein kinase 1 (ripk1) .

Mode of Action

Similar compounds have been shown to potently inhibit ripk1, which could protect cells from necroptosis .

Biochemical Pathways

Inhibition of ripk1, as seen with similar compounds, can affect pathways related to cell death and survival .

Pharmacokinetics

Similar compounds have displayed favorable pharmacokinetic properties .

Result of Action

Similar compounds have been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .

Properties

IUPAC Name |

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c19-15-7-5-13(6-8-15)11-18(22)23-12-17(21)20-10-9-14-3-1-2-4-16(14)20/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTUDIKHTGHLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)COC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2552210.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)